molecular formula C17H24FN3O3S B609935 PF-04701475 CAS No. 1488407-52-8

PF-04701475

Cat. No.: B609935
CAS No.: 1488407-52-8
M. Wt: 369.4554
InChI Key: GEDXXRQLHWIBAD-AWEZNQCLSA-N
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Preparation Methods

The synthesis of PF-04701475 involves several steps, starting with the preparation of the core dihydroisoxazole structure. The synthetic route typically includes the following steps:

    Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is coupled to the isoxazole ring.

    Attachment of the pyrrolidinyl group: This is done through a substitution reaction, where the pyrrolidinyl group is introduced to the aromatic ring.

    Sulfonamide formation:

Chemical Reactions Analysis

PF-04701475 undergoes various chemical reactions, including:

Scientific Research Applications

PF-04701475 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PF-04701475 exerts its effects by binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and enhancing its activity. This positive allosteric modulation increases the receptor’s response to its natural ligand, leading to increased synaptic transmission and improved neuronal communication. The molecular targets of this compound include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, and the pathways involved are primarily related to synaptic plasticity and neurotransmission .

Comparison with Similar Compounds

PF-04701475 is unique in its high potency and selectivity as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:

    PF-4778574: Another positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor with different structural features.

    PF-06747775: A compound with similar modulatory effects but distinct chemical structure.

    PF-04827736: Another modulator with unique properties and applications

Properties

CAS No.

1488407-52-8

Molecular Formula

C17H24FN3O3S

Molecular Weight

369.4554

IUPAC Name

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide

InChI

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1

InChI Key

GEDXXRQLHWIBAD-AWEZNQCLSA-N

SMILES

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-04701475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does PF-04701475 interact with its target and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator (potentiator) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) []. While the exact binding site of this compound is not specified in the provided abstract, it's known that AMPAR potentiators typically bind to sites distinct from the glutamate binding site. By binding to these allosteric sites, this compound enhances the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation leads to increased excitatory neurotransmission.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this series of compounds and how they influenced the development of this compound?

A2: The abstract highlights that this compound (8a) was derived through structure-based drug design utilizing X-ray crystal structures of the ligand-binding domain of human GluA2 []. This suggests that researchers had insights into the structural requirements for binding and potentiation of AMPARs. Although the specific SAR details are not provided, the abstract mentions that further optimization of the lead series led to the development of compound 16a. This optimized compound retained desirable in vitro ADME properties while eliminating a potentially reactive aniline moiety present in this compound. This suggests that SAR studies focused on balancing potency with favorable pharmacological properties.

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